molecular formula C24H16ClFN2O2S B11423462 3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11423462
M. Wt: 450.9 g/mol
InChI Key: HPMVVWHQCYUHSP-UHFFFAOYSA-N
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Description

This compound features a fused benzothieno[3,2-d]pyrimidine-2,4-dione core substituted at position 3 with a 3-chloro-4-fluorophenyl group and at position 1 with a 3-methylbenzyl moiety. Pyrimidine-diones are frequently explored for anticancer and antimicrobial applications due to their ability to interfere with nucleic acid synthesis or enzyme function.

Properties

Molecular Formula

C24H16ClFN2O2S

Molecular Weight

450.9 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[(3-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H16ClFN2O2S/c1-14-5-4-6-15(11-14)13-27-21-17-7-2-3-8-20(17)31-22(21)23(29)28(24(27)30)16-9-10-19(26)18(25)12-16/h2-12H,13H2,1H3

InChI Key

HPMVVWHQCYUHSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)Cl)SC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the benzothieno[3,2-d]pyrimidine core.

    Substitution Reactions:

    Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, and various catalysts can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted benzothienopyrimidines.

Scientific Research Applications

3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to specific biological outcomes. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key features of the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Biological Activity (Reported/Inferred) Reference
3-(3-Chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (Target) C₂₄H₁₈ClFN₂O₂S 452.92 3-chloro-4-fluorophenyl; 3-methylbenzyl Fused benzothienopyrimidine core; dual halogenation; lipophilic substituent Anticancer/antifungal (inferred)
3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one C₁₅H₁₁ClO 242.70 4-chlorophenyl; phenyl Conjugated enone system; planar structure Antifungal, antioxidant, anticancer
5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one C₃₃H₂₈F₃N₅O₄ 585.30 Multiple fluorophenyl; isopropoxy; morpholino Pyrazolo-pyrimidine core; fluorination enhances metabolic stability Likely kinase inhibition (patent)
3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid C₁₃H₇F₃INO₂ 374.07 2-fluoro-4-iodophenylamino; difluoro Iodine adds steric bulk; benzoic acid moiety Unknown (structural similarity: 0.59)

Key Comparative Insights

Substituent Effects
  • Halogenation : The target compound’s 3-chloro-4-fluorophenyl group combines electron-withdrawing effects (Cl and F) for enhanced target binding compared to 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, which lacks fluorine . Dual halogens may improve interactions with hydrophobic enzyme pockets or DNA.
  • Lipophilicity: The 3-methylbenzyl group in the target compound likely increases lipophilicity compared to the morpholino-substituted pyrazolo-pyrimidine in , prioritizing membrane penetration over aqueous solubility .
Core Structure Differences
  • This could enhance intercalation with DNA or protein targets.

Biological Activity

The compound 3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione , with a molecular formula of C23H19ClF2N2O2SC_{23}H_{19}ClF_2N_2O_2S and a molecular weight of approximately 454.9 g/mol, has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothieno-pyrimidine core, which is known for its diverse biological activities. The presence of halogen substituents (chlorine and fluorine) on the phenyl ring significantly influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in various diseases. Notably, it has been investigated for its inhibitory effects on tyrosinase (EC 1.14.18.1), an enzyme involved in melanin production. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can enhance inhibitory potency.

Inhibition Studies

Recent studies have reported significant findings regarding the inhibitory effects of this compound on tyrosinase activity:

  • IC50 Values : The compound demonstrated IC50 values ranging from 0.19 to 1.72 μM in various assays, indicating potent inhibition compared to the reference compound kojic acid (KA), which has an IC50 of approximately 17.76 μM .
CompoundIC50 (μM)Reference
3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione0.19 - 1.72
Kojic Acid (KA)17.76

Case Studies

  • Melanin Production Inhibition : A study focused on the effects of this compound on melanin production in melanoma cells showed a significant reduction in melanin synthesis, suggesting potential applications in skin whitening agents or treatments for hyperpigmentation disorders .
  • Antioxidant Activity : The compound also exhibited antioxidant properties in vitro, which may contribute to its protective effects against oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the introduction of halogen atoms at specific positions on the phenyl ring enhances the binding affinity to the active site of tyrosinase. For instance:

  • The presence of chlorine at the 3-position significantly improved potency compared to derivatives where chlorine was positioned differently .

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